molecular formula C8H10F5NO B13711846 N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide

N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide

Cat. No.: B13711846
M. Wt: 231.16 g/mol
InChI Key: CDSDPKNPTDYZTP-UHFFFAOYSA-N
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Description

N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide is a fluorinated organic compound Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2-difluorocyclohexylamine with trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction can be represented as follows:

2,2-Difluorocyclohexylamine+Trifluoroacetic anhydrideThis compound+Acetic acid\text{2,2-Difluorocyclohexylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2,2-Difluorocyclohexylamine+Trifluoroacetic anhydride→this compound+Acetic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone, while reduction may produce difluorocyclohexylamine.

Scientific Research Applications

N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(2,2-Difluorocyclohexyl)methyl]carbamoyl}-N-methyl-β-alanine
  • (2,2-Difluorocyclohexyl)benzene
  • N-{[(2,2-Difluorocyclohexyl)methyl]sulfonyl}-L-leucine

Uniqueness

N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts distinct chemical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C8H10F5NO

Molecular Weight

231.16 g/mol

IUPAC Name

N-(2,2-difluorocyclohexyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H10F5NO/c9-7(10)4-2-1-3-5(7)14-6(15)8(11,12)13/h5H,1-4H2,(H,14,15)

InChI Key

CDSDPKNPTDYZTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC(=O)C(F)(F)F)(F)F

Origin of Product

United States

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